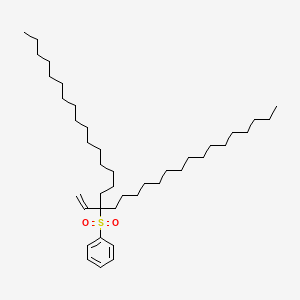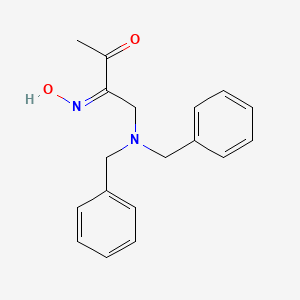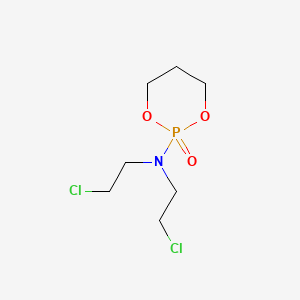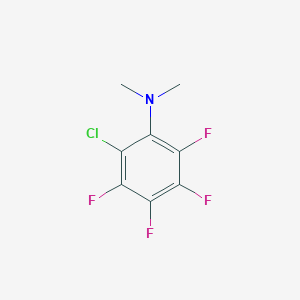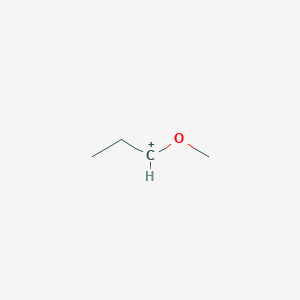
1-methoxypropane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
It is a clear, colorless, and flammable liquid with a boiling point of 38.8°C . Historically, it was used as a general anesthetic under trade names such as Metopryl and Neothyl . its use in anesthesia has been largely replaced by modern halogenated ethers due to safety concerns related to flammability .
Méthodes De Préparation
1-Methoxypropane can be synthesized through various methods. One common synthetic route involves the reaction of sodium propoxide with 1-bromopropane. The reaction proceeds as follows:
CH₃CH₂CH₂ONa + CH₃CH₂CH₂Br→CH₃CH₂CH₂OCH₂CH₃ + NaBr
In this reaction, sodium propoxide acts as a nucleophile, attacking the carbon atom in 1-bromopropane, resulting in the formation of this compound and sodium bromide as a byproduct .
Analyse Des Réactions Chimiques
1-Methoxypropane, being an ether, is relatively inert and does not undergo many reactions that are typical for other organic compounds. it can participate in the following types of reactions:
Oxidation: Ethers can be oxidized to form peroxides, which are highly reactive and potentially explosive.
Cleavage: Under acidic conditions, ethers can be cleaved to form alcohols and alkyl halides. For example, this compound can be cleaved to form propanol and methyl iodide in the presence of hydroiodic acid.
CH₃CH₂CH₂OCH₃ + HI→CH₃CH₂CH₂OH + CH₃I
Applications De Recherche Scientifique
1-Methoxypropane has several applications in scientific research:
Chemistry: It is used as a solvent and reagent in organic synthesis.
Biology: It can be used in the preparation of organic nitrates via atmospheric oxidation.
Mécanisme D'action
The mechanism of action of 1-methoxypropane, particularly in its historical use as an anesthetic, involves its interaction with the central nervous system. It acts as a positive allosteric modulator of the GABA_A receptor, enhancing the inhibitory effects of GABA and leading to sedation and anesthesia . The exact molecular pathways and targets involved in its anesthetic effects are similar to those of other ether-based anesthetics.
Comparaison Avec Des Composés Similaires
1-Methoxypropane can be compared with other ethers such as dimethyl ether and diethyl ether:
Dimethyl Ether (CH₃OCH₃): It has a lower boiling point (-25°C) and is used as a propellant and refrigerant.
Diethyl Ether (CH₃CH₂OCH₂CH₃): It has a higher boiling point (35°C) and is widely used as a solvent and anesthetic.
This compound is unique in its intermediate boiling point and historical use as an anesthetic .
Similar Compounds
- Dimethyl Ether (CH₃OCH₃)
- Diethyl Ether (CH₃CH₂OCH₂CH₃)
- 1-Propoxypropane (CH₃CH₂CH₂OCH₂CH₂CH₃)
These compounds share similar chemical structures and properties but differ in their specific applications and physical characteristics .
Propriétés
Numéro CAS |
63142-51-8 |
|---|---|
Formule moléculaire |
C4H9O+ |
Poids moléculaire |
73.11 g/mol |
Nom IUPAC |
1-methoxypropane |
InChI |
InChI=1S/C4H9O/c1-3-4-5-2/h4H,3H2,1-2H3/q+1 |
Clé InChI |
DSAMPDYDGCCAHV-UHFFFAOYSA-N |
SMILES canonique |
CC[CH+]OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


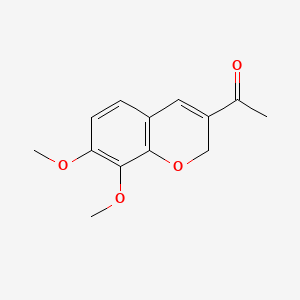
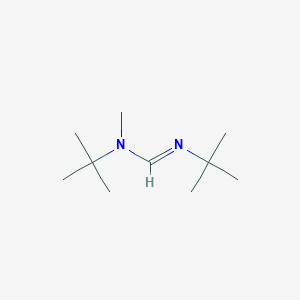
![1,1'-[Oxybis(methylene)]bis(2,2-dichlorocyclopropane)](/img/structure/B14500461.png)




![3-[Phenyl(phenylsulfanyl)amino]propanenitrile](/img/structure/B14500496.png)

